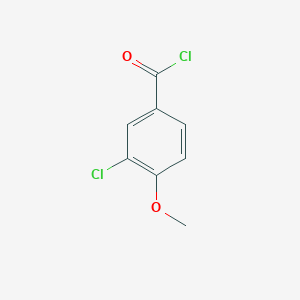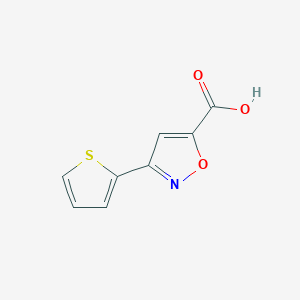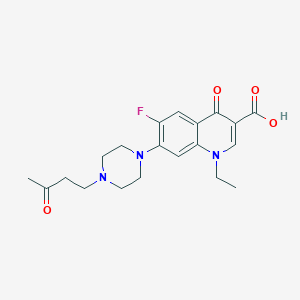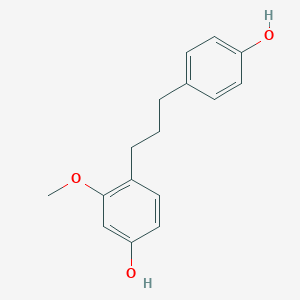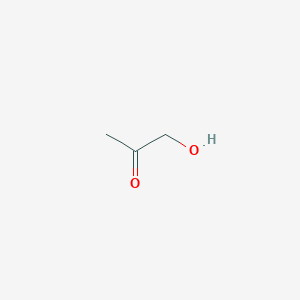
粪卟啉原III四甲酯
描述
Coproporphyrin III tetramethyl ester is a synthetic organic compound with the empirical formula C40H46N4O8 and a molecular weight of 710.82 g/mol . It is one of the main tetrapyrrole compounds secreted by Rhodobacter sphaeroides in culture . This compound is characterized by the methylation of the carboxyl groups at the propionic acid side chains in coproporphyrin III, resulting in esterified forms .
科学研究应用
Coproporphyrin III tetramethyl ester has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of tetrapyrroles . In biology, it is used to investigate the biosynthesis and metabolism of porphyrins . In industry, it is used in the production of dyes and pigments .
作用机制
Target of Action
Coproporphyrin III Tetramethyl Ester is a chemically synthesized porphyrin derivative . It is characterized by the methylation of the carboxyl groups at the propionic acid side chains in coproporphyrin III, resulting in esterified forms
Mode of Action
It is known that porphyrins, especially their complexes with metals, can perform protective functions and can act as antioxidants .
Biochemical Pathways
The transition of active Mycolicibacterium smegmatis cells to a dormant state under acidification conditions is accompanied by the intracellular accumulation of tetramethyl ester of coproporphyrin (TMC) . This suggests that the compound may play a role in the heme biosynthetic pathway .
Result of Action
Upon threefold increasing the concentration of TMC, the bacteria become sevenfold more resistant to the action of 40 mM hydrogen peroxide and 90-fold more resistant to heating up to 80°C . In M. smegmatis cells with an increased concentration of TMC, the activity of dichlorophenolindophenol reductase, a marker of respiratory chain activity, decreases by 18% . This suggests that the accumulation of methylated coproporphyrin is possibly one of the mechanisms for the development of mycobacterium resistance at dormancy .
Action Environment
It is known that the transition of active mycolicibacterium smegmatis cells to a dormant state under acidification conditions is accompanied by the intracellular accumulation of tmc . This suggests that the compound’s action may be influenced by the acidity of the environment.
生化分析
Biochemical Properties
Coproporphyrin III Tetramethyl Ester plays a pivotal role in the study of photodynamic processes and the mimicry of biological systems, particularly in the context of photosynthesis and the electron transfer chain mechanisms . The tetramethyl ester modification allows researchers to probe the structure-function relationships within porphyrin complexes .
Cellular Effects
An unexpected property of tetrapyrroles, including Coproporphyrin III Tetramethyl Ester, is their ability to induce mammalian phase 2 proteins that protect cells against oxidants and electrophiles . This capacity depends upon their ability or that of their metabolites to react with thiol groups .
Molecular Mechanism
The molecular mechanism of Coproporphyrin III Tetramethyl Ester involves its interaction with thiol groups, which is a property shared with all other classes of phase 2 inducers . This interaction triggers the induction of phase 2 proteins that protect cells against oxidants and electrophiles .
Metabolic Pathways
Coproporphyrin III Tetramethyl Ester is involved in the heme biosynthesis pathway . It is produced from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . The conversion entails four decarboxylations, which turn the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules .
准备方法
Synthetic Routes and Reaction Conditions: Coproporphyrin III tetramethyl ester can be synthesized from protoporphyrin IX dimethyl ester by manipulating the vinyl side-chains . The overall yield of this synthesis is approximately 37% . The reaction involves the use of specific reagents and conditions to achieve the desired esterification and methylation.
Industrial Production Methods: The industrial production of coproporphyrin III tetramethyl ester typically involves enzymatic preparation . This method ensures a high level of purity and consistency in the final product. The compound is usually stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions: Coproporphyrin III tetramethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the tetrapyrrole structure, which is highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of coproporphyrin III tetramethyl ester include mercury(II) acetate for mercuration reactions . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of coproporphyrin III tetramethyl ester depend on the type of reaction. For example, mercuration reactions yield mercurated derivatives , while oxidation reactions can produce various oxidized forms of the compound.
相似化合物的比较
Similar Compounds: Similar compounds to coproporphyrin III tetramethyl ester include protoporphyrin IX dimethyl ester, chlorophyllin, and tetrabenzoporphine . These compounds share structural similarities with coproporphyrin III tetramethyl ester, particularly in their tetrapyrrole frameworks.
Uniqueness: What sets coproporphyrin III tetramethyl ester apart from these similar compounds is its specific esterification and methylation pattern, which enhances its lipophilicity and facilitates its incorporation into various experimental systems . This unique modification makes it particularly useful in studies involving lipid membranes and other hydrophobic environments.
属性
IUPAC Name |
methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHPHWXMJJZYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063943 | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to purple crystals; [Strem Chemicals MSDS] | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13286 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5522-63-4 | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, 2,7,12,18-tetramethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


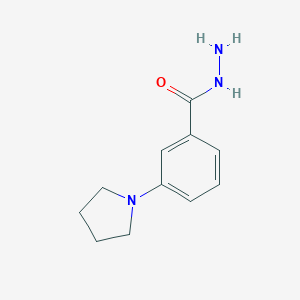


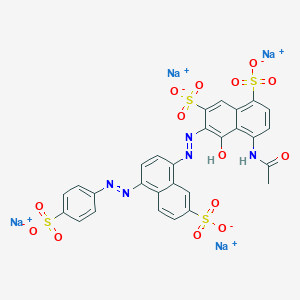
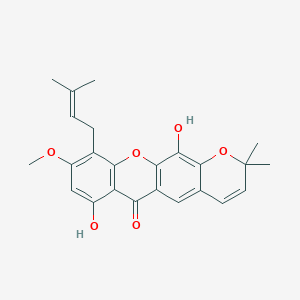
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

